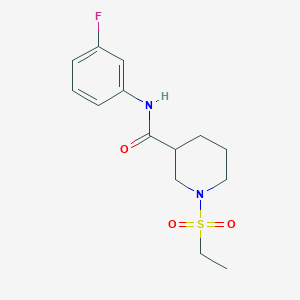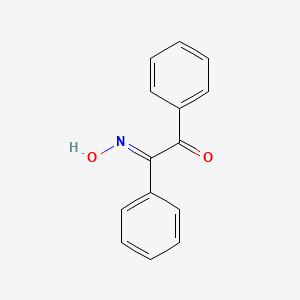![molecular formula C15H17NO2 B5495747 1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B5495747.png)
1-[4-(2-propyn-1-yloxy)benzoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is a complex organic compound. It is a derivative of "4-(2-Propyn-1-yloxy)benzoic acid" . This compound is a benzophenone residue used for Protein Photolabeling . It can also be used for the synthesis of new Thiodigalactoside-Based chemical probes to label galectin-3 .
Synthesis Analysis
The synthesis of “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” involves the use of “4-(2-Propyn-1-yloxy)benzoic acid” as a starting material . This compound is a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target .Molecular Structure Analysis
The molecular formula of “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is C17H12O4 . The average mass is 176.169 Da and the monoisotopic mass is 176.047348 Da .Chemical Reactions Analysis
The compound “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is used in click chemistry reactions . It is a cross-linking reagent that can be used for UV light-induced covalent modification of a biological target .Physical And Chemical Properties Analysis
The compound “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is a solid at room temperature . It has a molecular weight of 280.27 . More detailed physical and chemical properties are not available in the search results.Propiedades
IUPAC Name |
piperidin-1-yl-(4-prop-2-ynoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-12-18-14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h1,6-9H,3-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEDGMDBSYKYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl-(4-prop-2-ynoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5495673.png)
![N-(3,4-dihydro-2H-chromen-3-yl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5495676.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495688.png)
![N-(3-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5495694.png)
methanol](/img/structure/B5495700.png)
![3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5495710.png)
![4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5495712.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-fluorobenzamide](/img/structure/B5495714.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)

![8-{[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5495730.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495734.png)
![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)